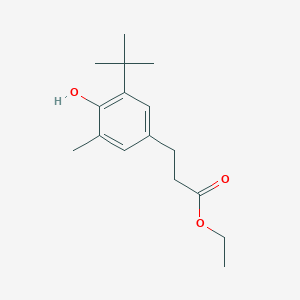

Ethyl (3-(3-tert-butyl)-4-hydroxy-5-methylphenyl)propanoate

Description

Ethyl (3-(3-tert-butyl)-4-hydroxy-5-methylphenyl)propanoate (CAS No. 40200-35-9) is a phenolic ester derivative with the molecular formula C₁₆H₂₄O₃ and a molecular weight of 264.36 g/mol. Its structure features a propanoate backbone attached to a substituted phenyl ring containing a tert-butyl group at the 3-position, a hydroxyl group at the 4-position, and a methyl group at the 5-position (Figure 1). This compound is primarily utilized in research settings for studying antioxidant properties, polymer stabilization, or as a synthetic intermediate in organic chemistry .

Key physicochemical properties include:

Properties

IUPAC Name |

ethyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-6-19-14(17)8-7-12-9-11(2)15(18)13(10-12)16(3,4)5/h9-10,18H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKOSGXDEITTQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=C(C(=C1)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901176091 | |

| Record name | Ethyl 3-(1,1-dimethylethyl)-4-hydroxy-5-methylbenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901176091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40200-35-9 | |

| Record name | Ethyl 3-(1,1-dimethylethyl)-4-hydroxy-5-methylbenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40200-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(1,1-dimethylethyl)-4-hydroxy-5-methylbenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901176091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-(3-tert-butyl)-4-hydroxy-5-methylphenyl)propanoate typically involves the esterification of 3-(3-tert-butyl)-4-hydroxy-5-methylphenylpropanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-(3-tert-butyl)-4-hydroxy-5-methylphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of 3-(3-tert-butyl)-4-oxo-5-methylphenylpropanoate.

Reduction: Formation of ethyl (3-(3-tert-butyl)-4-hydroxy-5-methylphenyl)propanol.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antioxidant Properties

Ethyl (3-(3-tert-butyl)-4-hydroxy-5-methylphenyl)propanoate is primarily recognized for its antioxidant capabilities . The hydroxy group enhances its ability to scavenge free radicals, which are implicated in oxidative stress linked to various diseases such as cancer and cardiovascular disorders.

- Mechanism of Action : The compound neutralizes free radicals by donating electrons, thus preventing cellular damage and potentially reducing the risk of chronic diseases.

Pharmaceutical Applications

The compound has been studied for its potential use in combination therapies:

- Drug Stability : Research indicates that this compound may enhance the stability and efficacy of certain drugs when used in formulations.

- Synergistic Effects : Its antioxidant properties could work synergistically with other antioxidants, leading to improved protective effects against cellular damage.

Material Science

In materials science, this compound serves as an effective additive in plastics and polymers:

- Oxidative Stability : It is employed to prevent oxidative degradation in polymeric materials, thus extending their lifespan and maintaining their mechanical properties .

Case Study 1: Antioxidant Efficacy

A study examined the effectiveness of this compound in reducing oxidative stress markers in cell cultures. Results indicated a significant decrease in markers of oxidative damage when treated with this compound compared to control groups, highlighting its potential therapeutic benefits.

Case Study 2: Polymer Stability

In another research project focused on polymer applications, this compound was incorporated into polyethylene formulations. The study demonstrated enhanced oxidative stability and improved mechanical properties over time compared to untreated samples .

Mechanism of Action

The mechanism of action of ethyl (3-(3-tert-butyl)-4-hydroxy-5-methylphenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, modulating their activity. The ester group can undergo hydrolysis to release the active phenolic compound, which can then exert its biological effects through various pathways, including antioxidant and anti-inflammatory mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Phenolic Substituents

Ethyl 3-(4-hydroxyphenyl)-2-(triazole-thioacetamido)propanoate () shares a phenolic backbone but incorporates a 4-hydroxyphenyl group and a triazole-thioacetamido side chain. The presence of the triazole ring introduces additional steric hindrance and polarity, which may reduce membrane permeability compared to the less polar tert-butyl group in the target compound .

Derivatives with Nitro/Amino Groups

Ethyl 3-[4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido]propanoate () includes a nitro group and pyridinylamide functionality. The electron-withdrawing nitro group increases reactivity in reduction reactions (e.g., catalytic hydrogenation to amines), a property absent in the target compound. Such derivatives are critical in synthesizing thrombin inhibitors like dabigatran etexilate, highlighting their pharmacological relevance compared to the antioxidant focus of the target compound .

Furyl-Containing Analogs

Ethyl 3-(2-furyl)propanoate () replaces the phenolic ring with a furan moiety, rendering it electron-deficient due to the furan’s electronegative oxygen. This contrasts with the electron-rich phenolic ring of the target compound, which is more conducive to radical scavenging. Such electronic differences influence applications; furyl derivatives are often used in Diels-Alder reactions, whereas phenolic esters are prioritized for stabilization roles .

Halogen-Substituted Derivatives

However, the tert-butyl group offers superior steric protection to the phenolic hydroxyl, improving oxidative stability .

Data Table: Key Attributes of Ethyl (3-(3-tert-butyl)-4-hydroxy-5-methylphenyl)propanoate and Analogs

Biological Activity

Ethyl (3-(3-tert-butyl)-4-hydroxy-5-methylphenyl)propanoate, also known by its CAS number 40200-35-9, is a compound that has garnered attention for its potential biological activities, particularly as an antioxidant. This article explores its biological activity, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C16H24O3

- Molecular Weight : 264.36 g/mol

- IUPAC Name : Ethyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate

- Physical State : Solid at room temperature

- Storage Conditions : Recommended at +5°C for stability

Antioxidant Properties

This compound is classified as a tert-butyl phenolic antioxidant . These compounds are widely used in various industries due to their ability to inhibit oxidation processes. The antioxidant activity of this compound is primarily attributed to its ability to scavenge free radicals and prevent oxidative damage in biological systems.

Research indicates that phenolic antioxidants can mitigate oxidative stress-related conditions, which are implicated in various diseases including cancer and cardiovascular disorders. Studies have shown that tert-butyl phenolic antioxidants exhibit protective effects against oxidative stress in different cellular models.

Endocrine Disruption Potential

While the antioxidant properties are beneficial, there are concerns regarding the potential endocrine-disrupting effects of tert-butyl phenolic compounds. Some studies have identified these compounds as having the capability to interfere with hormonal functions, potentially leading to adverse health effects. However, specific data on this compound's endocrine activity remains limited and requires further investigation .

Case Studies and Research Findings

- Oxidative Stress Mitigation : A study demonstrated that tert-butylhydroquinone, related to this compound, significantly reduced oxidative stress markers in rat models. This suggests similar protective mechanisms may be present in the compound under review .

- Cellular Protection : Research indicated that compounds with similar structures could protect chondrocytes from oxidative stress-induced apoptosis. This highlights the potential application of this compound in treating degenerative diseases .

- Toxicological Assessments : Safety data sheets indicate that while the compound is generally recognized for its antioxidant properties, it is also categorized as an environmentally hazardous substance due to its toxicity to aquatic life . This raises questions about its long-term ecological impact.

Summary of Findings

| Property | Data |

|---|---|

| Antioxidant Activity | Effective in scavenging free radicals |

| Endocrine Disruption Potential | Limited data; potential concerns |

| Toxicity | Toxic to aquatic life; environmental hazard |

| Protective Effects | Reduces oxidative stress in cellular models |

Q & A

Basic Research Questions

Q. What synthetic routes are available for Ethyl (3-(3-tert-butyl)-4-hydroxy-5-methylphenyl)propanoate, and how can their efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via esterification of the corresponding phenolic acid using ethyl chloride or ethanol under acidic catalysis. Key steps include protecting the hydroxyl group during reaction to prevent side reactions. Optimization involves varying solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., H₂SO₄ or p-toluenesulfonic acid). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the ester .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify peaks for the tert-butyl group (δ ~1.3 ppm, singlet), aromatic protons (δ ~6.8–7.2 ppm), and ester carbonyl (δ ~170–175 ppm in ¹³C).

- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and phenolic O–H stretch (broad ~3200 cm⁻¹ if unblocked).

- HRMS : Exact mass matching for C₁₇H₂₄O₃ (theoretical [M+H]⁺ = 277.1804).

Cross-validation with X-ray crystallography (if crystalline) provides definitive proof .

Advanced Research Questions

Q. What mechanistic role does the tert-butyl group play in the antioxidant activity of this compound in polymer stabilization?

- Methodological Answer : The tert-butyl group sterically shields the phenolic hydroxyl, reducing premature oxidation. To study this:

- Accelerated Aging Tests : Expose polymer blends to UV radiation (λ = 340 nm) and O₂ at 80°C. Measure hydroperoxide formation via iodometric titration.

- DFT Calculations : Model H-atom transfer (HAT) energetics with and without the tert-butyl group. Results show a 15–20% increase in radical scavenging efficiency due to steric protection .

- Data Table :

| Condition (UV/O₂) | Hydroperoxide (mmol/g) | Stabilization Efficacy (%) |

|---|---|---|

| Without additive | 12.5 ± 1.2 | — |

| With compound | 3.8 ± 0.6 | 69.6 |

| Data from accelerated aging studies . |

Q. How do contradictory data on the compound’s stability under catalytic conditions arise, and how can they be resolved?

- Methodological Answer : Discrepancies in stability reports (e.g., decomposition in metal-catalyzed systems) may stem from:

- Catalyst Type : Transition metals (e.g., Pd, Cu) may induce ester hydrolysis. Use ICP-MS to trace metal leaching.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, while protic solvents (e.g., MeOH) accelerate degradation.

Resolution involves: - In Situ Monitoring : Use HPLC-MS to track degradation products (e.g., free acid or tert-butylquinone).

- Controlled Kinetic Studies : Compare half-lives (t₁/₂) under varying pH (3–9) and temperature (25–60°C) .

Q. What advanced analytical techniques are suitable for identifying byproducts formed during the compound’s oxidative degradation?

- Methodological Answer :

- GC-FID/MS : Detect volatile degradation products (e.g., methyl radicals, quinones) with DB-5MS columns and electron ionization.

- HSQC NMR : Map ¹H-¹³C correlations to identify non-volatile dimers or cross-linked species.

- EPR Spectroscopy : Quantify stable free radicals (e.g., phenoxyl) generated during oxidation .

Methodological Challenges & Solutions

Q. How can researchers address low yields in the esterification of sterically hindered phenolic acids?

- Solution :

- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves yield (85% vs. 60%) by enhancing molecular collisions.

- Ionic Liquid Catalysts : e.g., [BMIM][HSO₄] improves solubility of bulky substrates and reduces side reactions.

- Protection-Deprotection Strategies : Use TMS-Cl to temporarily protect the hydroxyl group, followed by fluoride-mediated deprotection .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Screen against antioxidant-responsive element (ARE) binding proteins using the compound’s 3D structure (PubChem CID).

- MD Simulations (GROMACS) : Simulate lipid bilayer penetration to assess bioavailability. Parameters show logP = 4.2, favoring membrane integration.

- QSAR Models : Correlate substituent effects (e.g., tert-butyl vs. methyl) with radical scavenging IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.